2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. The pyrazolo[1,5-a]pyrazin-5(4H)-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Pharmacological Research
This compound has been investigated for its potential as a selective COX-2 inhibitor . COX-2 inhibitors are crucial in the development of anti-inflammatory drugs, as they help reduce inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors . The molecular structure of this compound allows it to selectively inhibit the COX-2 enzyme, making it a promising candidate for new anti-inflammatory medications.
Cancer Research
The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for anticancer therapies . By targeting enzymes involved in cancer cell proliferation and survival, this compound could help in developing treatments that are more effective and have fewer side effects compared to traditional chemotherapy . Its unique structure allows it to interact with cancer cells in a way that can inhibit their growth and induce apoptosis (programmed cell death).
Neuroprotective Agents
Research has shown that this compound may have neuroprotective properties , which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By protecting neurons from oxidative stress and inflammation, it could help slow down the progression of these diseases and improve the quality of life for patients.
Antimicrobial Applications
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance. Its unique mechanism of action could provide an alternative to traditional antibiotics, reducing the risk of resistance development.
Nonlinear Optical (NLO) Materials
In the field of materials science, this compound has been studied for its nonlinear optical properties . NLO materials are essential for applications in optical switching, telecommunications, and laser technology . The compound’s structure allows it to exhibit significant second and third-order nonlinear optical effects, making it a valuable material for developing advanced optical devices.
Biochemical Probes
The compound can be used as a biochemical probe to study various biological processes. Its ability to selectively bind to specific enzymes or receptors makes it useful in research aimed at understanding the mechanisms of diseases and the effects of potential treatments . By using this compound as a probe, researchers can gain insights into the molecular interactions and pathways involved in different biological systems.
Future Directions
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-5-4-6-17(11-15)24-22(28)14-26-9-10-27-19(23(26)29)13-18(25-27)16-7-8-20(30-2)21(12-16)31-3/h4-13H,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOPGZPTSFCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide |
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